2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclopentylacetamide
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Description
The compound “2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclopentylacetamide” belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring .Scientific Research Applications
Antimicrobial and Anticancer Agents
A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, to evaluate their in vitro antimicrobial and anticancer activity. Some compounds exhibited higher anticancer activity than the reference drug doxorubicin, and most synthesized compounds showed good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antitumor Evaluation
El-Morsy et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor activity against the human breast adenocarcinoma cell line MCF7. The study found that certain derivatives exhibited mild to moderate activity compared with the reference antitumor agent doxorubicin, with one compound showing the most potent activity (El-Morsy, El-Sayed, & Abulkhair, 2017).
Adenosine Receptor Affinity
Research by Harden, Quinn, and Scammells (1991) on pyrazolo[3,4-d]pyrimidines, analogues of purines, demonstrated their potential as compounds exhibiting A1 adenosine receptor affinity. This study involved synthesizing analogues with substitutions at specific positions and testing for receptor affinity, showing significant activity for compounds with certain substituents (Harden, Quinn, & Scammells, 1991).
Insecticidal and Antibacterial Potential
Deohate and Palaspagar (2020) explored the synthesis of pyrimidine linked pyrazole heterocyclics for their insecticidal and antimicrobial potential. The compounds synthesized exhibited varying degrees of activity against selected microbial strains and pests, demonstrating the utility of such compounds in developing new agents for pest control and microbial infection management (Deohate & Palaspagar, 2020).
properties
IUPAC Name |
2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c19-12-5-7-14(8-6-12)24-17-15(9-21-24)18(26)23(11-20-17)10-16(25)22-13-3-1-2-4-13/h5-9,11,13H,1-4,10H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYWNYQWOXOAAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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